2-Chloro-N-phenylacetohydrazide

Description

Structural Classification and Relevance of Hydrazide Functionalities in Chemical Research

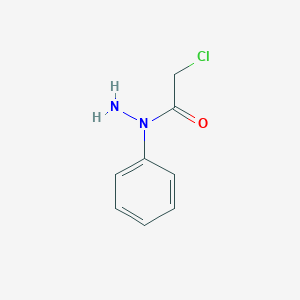

2-Chloro-N-phenylacetohydrazide, with the chemical formula C₈H₉ClN₂O, is categorized as an aromatic, halogenated acetohydrazide. matrix-fine-chemicals.com Its structure incorporates a phenyl ring attached to a hydrazide moiety (-NH-NH-C=O), which is further substituted with a chloroacetyl group (-CH₂Cl). The presence of the hydrazide functional group is of paramount importance in chemical research, as these groups are known to be highly reactive and serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds. mdpi.comresearchgate.net Hydrazides and their derivatives, hydrazones, exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties, making them a focal point in medicinal chemistry. nih.govnih.gov The reactivity of the hydrazide group, which can act as both a nucleophile and an electrophile, allows for diverse chemical transformations, rendering it a valuable tool for synthetic chemists. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-Chloro-N'-phenylacetohydrazide |

| CAS Number | 22940-21-2 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| SMILES | ClCC(=O)NNC1=CC=CC=C1 |

| InChIKey | PBSBMSJRQGIIHB-UHFFFAOYSA-N |

This data is compiled from chemical databases and is intended for informational purposes. matrix-fine-chemicals.com

Historical Context and Evolution of Research on Halogenated Acetohydrazides

The journey of medicinal chemistry began centuries ago with the use of plants for treating ailments. pharmaguideline.com The 19th and 20th centuries marked a significant turning point with the isolation and synthesis of numerous organic compounds, leading to the birth of modern pharmacology. pharmaguideline.com The discovery of the therapeutic potentials of acid hydrazides gained significant momentum with the advent of Isonicotinic acid hydrazide (Isoniazid) as a potent anti-tubercular drug. hygeiajournal.com This discovery spurred extensive research into other hydrazide derivatives.

The introduction of halogen atoms into organic molecules has been a common strategy in medicinal chemistry to enhance biological activity. Halogenated compounds are prevalent in nature and are known to exhibit a wide range of pharmacological effects. wisdomlib.org Research into halogenated acetamides, the precursors to acetohydrazides, has demonstrated their potential as antimicrobial and antifungal agents. ijpsr.info For instance, 2-chloro-N-phenylacetamide, a direct precursor to the title compound, has been synthesized and investigated for its biological activities. bioline.org.brchemicalbook.com The synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has been pursued with the aim of developing new bioactive agents for use as herbicides and disinfectants. ijpsr.info The evolution of research in this area has naturally progressed to the synthesis and investigation of halogenated acetohydrazides, combining the reactive potential of the hydrazide moiety with the activity-enhancing properties of halogens.

Current Academic Research Directions and Future Outlook for this compound

Current research on this compound and its derivatives is prominently directed towards the field of medicinal chemistry, with a significant focus on developing novel therapeutic agents. A noteworthy area of investigation involves the synthesis of N'-phenylacetohydrazide derivatives as potent inhibitors of Ebola virus (EBOV) entry. nih.govacs.org In these studies, the 2-chloro-N'-phenylacetohydrazide core serves as a key building block, which is then further functionalized to enhance its antiviral activity. nih.govacs.org

The research indicates that derivatives of N'-phenylacetohydrazide can effectively prevent EBOV infection in cellular models by acting as virus entry inhibitors. nih.gov These studies highlight the potential of the this compound scaffold in the development of new antiviral drugs. The flexibility of the hydrazide linker allows for the introduction of diverse chemical substituents, enabling the fine-tuning of the molecule's pharmacological properties. csic.es

Table 2: Antiviral Activity of Selected N'-Phenylacetohydrazide Derivatives against EBOV-GP-Pseudotype Virus

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

| Derivative 11 | 0.05 | 5.75 | 115 |

| Toremifene (Reference) | 0.07 ± 0.05 | >10 | >143 |

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀. Data extracted from a study on Ebola virus entry inhibitors. nih.govacs.org

The future outlook for this compound extends beyond its application in antiviral research. The inherent reactivity of the molecule makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceuticals. mdpi.comresearchgate.net The continued exploration of its derivatives could lead to the discovery of new compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. wisdomlib.orgresearchgate.net The development of novel synthetic methodologies utilizing this compound as a starting material is also a promising avenue for future research, potentially unlocking new classes of bioactive molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-6-8(12)11(10)7-4-2-1-3-5-7/h1-5H,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBRHNQBXPFDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Phenylacetohydrazide and Its Structural Analogues

Direct Synthesis Routes to 2-Chloro-N-phenylacetohydrazide

The direct formation of the this compound scaffold can be achieved through several reliable synthetic pathways. The most common methods involve the acylation of a hydrazine (B178648) derivative or the reaction of an ester with hydrazine.

Acylation Reactions Utilizing 2-Chloroacetyl Chloride

The most direct and widely employed method for synthesizing this compound is the acylation of phenylhydrazine with 2-chloroacetyl chloride. In this reaction, the nucleophilic amino group (-NH2) of phenylhydrazine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This process results in the formation of an amide bond, yielding the desired hydrazide product and hydrochloric acid as a byproduct.

To neutralize the generated acid and drive the reaction to completion, a base is typically added. Common bases include tertiary amines like triethylamine or weaker bases such as sodium acetate, which can also help maintain a suitable pH for the reaction. quora.com The reaction is often carried out in an inert solvent, such as chloroform or dichloromethane, at room temperature or with gentle heating to ensure a complete reaction. ekb.egijpsr.infonih.gov Careful control of the reaction conditions is necessary to prevent side reactions, such as diacylation, where both nitrogen atoms of the hydrazine moiety are acylated. wustl.edu

Table 1: Representative Conditions for Acylation of Amines/Anilines with Chloroacetyl Chloride

| Reactants | Base | Solvent | Conditions | Reference |

| Aniline, Chloroacetyl Chloride | - | Neat | Room Temperature, 1 hr | ekb.eg |

| 2-Aminobenzothiazole-6-carboxylic acid, Chloroacetyl Chloride | K2CO3 | Chloroform | Reflux, 12 hrs | nih.gov |

| Various Aliphatic/Aromatic Amines, Chloroacetyl Chloride | - | Aqueous | Room Temperature, Stirring | ijpsr.info |

This table showcases common conditions for similar acylation reactions, which are analogous to the synthesis of this compound.

Alternative Synthetic Approaches to the Core Hydrazide Scaffold

An alternative route to the hydrazide core involves the reaction of an appropriate ester with hydrazine hydrate. For the synthesis of this compound, this would typically involve the reaction of an ester of 2-chloroacetic acid, such as ethyl 2-chloroacetate, with phenylhydrazine. This method is a common pathway for producing various carbohydrazides. ijpcbs.comdoaj.org

The reaction proceeds by the nucleophilic attack of the hydrazine on the ester's carbonyl group, leading to the displacement of the alkoxy group (e.g., ethoxide) and the formation of the hydrazide. This approach can be advantageous as esters are generally less reactive than acyl chlorides, allowing for milder reaction conditions and potentially avoiding side reactions. The synthesis is often performed by refluxing the reactants in a suitable solvent like ethanol. ijpcbs.comdoaj.org

Derivatization Strategies for this compound Analogues

The this compound structure serves as a versatile scaffold for the synthesis of a diverse array of analogues through functionalization at several key positions.

Functionalization of the Phenyl Moiety

Creating analogues with substituents on the phenyl ring is most efficiently achieved by starting with a pre-functionalized phenylhydrazine. A wide variety of substituted phenylhydrazines are commercially available or can be synthesized from the corresponding anilines. orgsyn.org These substituted phenylhydrazines can then be acylated with 2-chloroacetyl chloride using the methods described in section 2.1.1. This approach allows for the introduction of a broad range of functional groups (e.g., halogens, alkyls, alkoxys) onto the phenyl ring, which can significantly influence the properties of the final molecule. researchgate.netnih.gov For instance, the reaction of p-tolylhydrazine with 2-chloroacetyl chloride would yield 2-chloro-N'-(4-methylphenyl)acetohydrazide. The steric and electronic effects of these substituents can impact the reactivity of the hydrazide. For example, ortho-substituents on the phenyl ring can decrease the rate of certain reactions involving the hydrazino group. nih.gov

Modifications at the Hydrazide Linker (e.g., N'-substitution)

Further derivatization can occur at the second nitrogen atom of the hydrazide linker (the N'-position). This can be accomplished through N-acetylation or N-alkylation reactions. For example, N'-acetyl hydrazide derivatives can be synthesized by reacting the parent hydrazide with acetylating agents. nih.gov Similarly, the chloroacetyl group itself provides a reactive site for further modification. The chlorine atom can be displaced by various nucleophiles, leading to a wide range of N-substituted derivatives. For instance, reacting this compound with primary aromatic amines can lead to the formation of N'-(arylaminoacetyl) derivatives. ijpcbs.com This substitution provides a powerful method for linking the core hydrazide structure to other molecular fragments.

Formation of Hydrazones and Schiff Bases from Phenylacetohydrazide Precursors

The terminal amino group of a hydrazide is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds containing a C=N-N bond. nih.govjournalcra.comnih.gov This reaction is one of the most common and versatile methods for elaborating the hydrazide structure. rsc.org

The synthesis is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. researchgate.netnih.gov This reaction allows for the introduction of a wide variety of substituents, depending on the structure of the aldehyde or ketone used, leading to a vast library of hydrazone derivatives. researchgate.net

Table 2: Examples of Hydrazone Synthesis from Phenylacetohydrazide Precursors and Aldehydes

| Hydrazide Precursor | Aldehyde | Resulting Hydrazone | Reference |

| 2-Phenylacetohydrazide | Benzaldehyde | N'-Benzylidene-2-phenylacetohydrazide | researchgate.net |

| 2-Phenylacetohydrazide | 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide | researchgate.net |

| 2-Phenylacetohydrazide | Cinnamaldehyde | 2-Phenyl-N'-(3-phenylallylidene)acetohydrazide | researchgate.net |

| Acetohydrazide | 4-Chloro-3-nitrobenzaldehyde | (E)-N′-(4-Chloro-3-nitrobenzylidene)acetohydrazide | nih.gov |

This table illustrates the formation of various hydrazones through the condensation of hydrazide precursors with different aldehydes.

Advanced Synthetic Techniques in this compound Chemistry

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, offering dramatic reductions in reaction times, increased product yields, and often, enhanced product purity compared to conventional heating methods. mdpi.comnih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. egranth.ac.in In the context of hydrazide synthesis, microwave irradiation has been successfully employed to expedite the formation of these valuable intermediates. chemmethod.comfip.org

The synthesis of hydrazide-hydrazones of phenylacetic acid, for instance, has been achieved with high yields in a matter of minutes using microwave irradiation. mdpi.com In a typical procedure, a hydrazide is reacted with an appropriate aldehyde in a solvent like ethanol and subjected to microwave radiation at a specific power and temperature. mdpi.com This method is significantly faster than conventional heating, which can take several hours. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Hydrazides

| Compound | Conventional Method Time | Microwave-Assisted Time | Conventional Yield (%) | Microwave-Assisted Yield (%) | Reference |

|---|---|---|---|---|---|

| Fenamic Acid Hydrazide 3a | 15 h | 4 min | 80 | 96 | nih.gov |

| Fenamic Acid Hydrazide 3b | 28 h | 12 min | 64 | 82 | nih.gov |

| Phenylacetic Acid Hydrazone | Several hours | 7 min | Lower | High | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

The data clearly demonstrates the advantages of microwave-assisted synthesis, with reaction times being reduced from hours to minutes and yields being significantly improved. mdpi.comnih.govfip.org This efficiency is a key driver for the adoption of this technology in the synthesis of this compound and its analogs. The direct one-pot synthesis of hydrazides from their corresponding acids under microwave irradiation further simplifies the process, making it more efficient and environmentally friendly. nih.govegranth.ac.in

Green Chemistry Principles in Synthetic Design

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. yale.eduacs.org The application of green chemistry principles to the synthesis of this compound and its analogs focuses on several key areas, including the use of safer solvents, energy efficiency, and atom economy. nih.govacs.orgsphinxsai.com

One of the primary goals of green chemistry is to minimize or replace the use of hazardous organic solvents. yale.edu In the synthesis of hydrazides, researchers have explored solvent-free conditions, such as grinding techniques, which involve the reaction of a carboxylic acid and hydrazine hydrate in a mortar and pestle at room temperature. researchgate.net This method not only eliminates the need for a solvent but also simplifies the workup procedure. researchgate.net When a solvent is necessary, the focus shifts to greener alternatives like water or ethanol. chemmethod.com The use of water as a solvent in the synthesis of some azomethine compounds from 4-hydroxybenzoic acid hydrazide is a prime example of this approach. chemmethod.com

Energy efficiency is another core principle of green chemistry. yale.edu Microwave-assisted synthesis, as discussed previously, is inherently more energy-efficient than conventional heating methods. egranth.ac.in By directly heating the reactants, microwaves minimize energy loss to the surroundings, leading to faster reactions and reduced energy consumption. egranth.ac.in

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgnih.gov Green synthetic routes for hydrazides are often assessed using metrics like the E(environmental) factor, atom economy, and reaction mass efficiency to quantify their environmental impact and sustainability. egranth.ac.in An expeditious, solvent-free one-pot method for preparing hydrazides from corresponding acids directly under microwave irradiation has been shown to be superior to conventional methods with a higher atom economy and efficiency. egranth.ac.in

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical research and production.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro N Phenylacetohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-Chloro-N-phenylacetohydrazide is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring would typically appear in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The splitting pattern of these signals would depend on the substitution pattern and coupling between adjacent protons. The protons of the -CH₂- group adjacent to the chlorine atom are expected to resonate at a lower field, likely in the range of 4.0-4.5 ppm, owing to the electron-withdrawing nature of the chlorine atom. The N-H protons of the hydrazide moiety would likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, but are typically found in the downfield region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbonyl carbon (C=O) of the acetohydrazide group is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the phenyl ring would resonate in the aromatic region, approximately between 110 and 150 ppm. The carbon atom of the -CH₂Cl group would be found further upfield, likely in the range of 40-50 ppm, influenced by the attached chlorine atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic (C-N) | 140 - 150 |

| Aromatic (ortho, meta, para) | 110 - 130 |

| Methylene (B1212753) (-CH₂Cl) | 40 - 50 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to assign the signals of the phenyl ring protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) would be prominent, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the hydrazide group would be observed in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, while the C-H stretching of the -CH₂- group would be just below 3000 cm⁻¹. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H (Amide II) | Bending | 1500 - 1550 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O give strong signals in the IR spectrum, non-polar bonds and symmetric vibrations often produce strong signals in the Raman spectrum. For this compound, the symmetric stretching of the aromatic ring would be a prominent feature in the FT-Raman spectrum. The C-Cl stretch is also expected to be Raman active. The combination of FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight, confirming elemental composition, and deducing structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers are commonly employed for this purpose due to their high resolving power. nih.govmdpi.com

For this compound, the calculated monoisotopic mass is 184.04034 Da. uni.lu HRMS analysis would aim to measure this mass experimentally. A key feature in the mass spectrum of a monochlorinated compound is the presence of the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing a single chlorine atom will exhibit two molecular ion peaks separated by two m/z units, with a characteristic intensity ratio of approximately 3:1. chemguide.co.uklibretexts.org This isotopic signature provides definitive evidence for the presence of one chlorine atom in the molecule.

The table below shows the predicted exact masses for various adducts of this compound that would be targeted in an HRMS experiment.

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 185.04762 |

| [M+Na]⁺ | 207.02956 |

| [M+K]⁺ | 223.00350 |

| [M-H]⁻ | 183.03306 |

| [M+NH₄]⁺ | 202.07416 |

| Data sourced from PubChemLite. uni.lu |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. nih.gov It is routinely used to assess the purity of a synthesized compound and to confirm its identity.

In the analysis of a this compound sample, the compound would first be passed through an HPLC column. A pure sample would ideally yield a single chromatographic peak at a characteristic retention time. The eluent from the column is then introduced into the mass spectrometer. nih.gov

The mass spectrometer provides two crucial pieces of information for identification: the mass of the molecular ion and its fragmentation pattern upon collision-induced dissociation (tandem MS or MS/MS). While specific fragmentation data for this compound is not widely published, a probable fragmentation pathway can be proposed based on the known behavior of amides, hydrazines, and aromatic compounds. libretexts.orglibretexts.org Common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, potentially yielding a resonance-stabilized acylium ion [O=C-CH₂Cl]⁺ or a [M-C₂H₂ClO]⁺ fragment. libretexts.org

Cleavage of the N-N bond: A characteristic fragmentation for hydrazide derivatives.

Loss of small neutral molecules: Such as the loss of HCl or CO.

Formation of stable fragments: The phenylamino (B1219803) group could form a stable fragment ion at m/z 92/93.

By analyzing these fragment ions, the connectivity of the molecule can be pieced together, confirming the structure of this compound.

X-ray Diffraction Crystallography for Solid-State Structures

While the specific crystal structure of this compound is not publicly documented, the structure of its close analog, 2-Chloro-N-phenylacetamide, provides significant insight into the expected molecular geometry. researchgate.net Analysis of this related structure reveals key conformational features that are likely conserved.

The amide functional group in 2-Chloro-N-phenylacetamide is observed to be nearly planar with the phenyl ring, with a dihedral angle of just 16.0(8)°. researchgate.net The conformations of the N-H and C=O bonds are anti to each other, a common low-energy arrangement for secondary amides. researchgate.net It is highly probable that the -NH-NH-CO-CH₂Cl backbone of this compound would adopt a similarly extended, planar conformation to minimize steric hindrance.

The table below summarizes the crystallographic data for the analogue compound, 2-Chloro-N-phenylacetamide.

| Parameter | 2-Chloro-N-phenylacetamide |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.923 (4) |

| b (Å) | 9.610 (4) |

| c (Å) | 17.065 (7) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1626.5 (12) |

| Z | 8 |

| Data sourced from B. Thimme Gowda et al. researchgate.net |

The way molecules pack in a crystal lattice is governed by intermolecular forces, with hydrogen bonding being particularly dominant in molecules containing N-H and O=C groups. In the crystal structure of 2-Chloro-N-phenylacetamide, molecules are linked into infinite one-dimensional chains by intermolecular N-H···O hydrogen bonds. researchgate.net

The geometric details of the primary hydrogen bond in the analogue structure are presented below.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1N···O1ⁱ | 0.86 | 2.05 | 2.848 (5) | 155 |

| Symmetry code: (i) x-1/2, -y+1/2, z-1/2. Data sourced from B. Thimme Gowda et al. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The primary chromophores—parts of the molecule that absorb light—in this compound are the phenyl ring and the carbonyl group of the amide moiety.

The absorption spectrum is expected to be characterized by two main types of electronic transitions:

π → π transitions:* These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic phenyl ring and the C=O double bond.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital of the carbonyl group.

In a related compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide (B32628), distinct absorption bands are assigned to these transitions. researchgate.net The position (λ_max) and intensity of these bands for this compound would be sensitive to the solvent environment.

| Transition Type | Chromophore | Expected λ_max Range (nm) |

| π → π | Phenyl Ring | ~200-270 |

| n → π | Carbonyl (C=O) | ~270-300 |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a sample. In the characterization of newly synthesized compounds, such as this compound and its derivatives, elemental analysis serves as a crucial method for confirming the stoichiometry of the compound. This process provides the mass percentages of the constituent elements, which can then be compared against the theoretically calculated values based on the proposed molecular formula.

The determination of the elemental composition of this compound is performed using specialized elemental analyzers. This technique typically involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases, primarily carbon dioxide (CO2), water (H2O), and nitrogen (N2), are then separated and quantified by various detection methods. The presence of a halogen, such as chlorine in this compound, requires specific analytical conditions and detection methods to ensure accurate quantification.

For this compound, with the molecular formula C₈H₉ClN₂O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O). The molecular weight of the compound is 184.62 g/mol . The theoretical percentages provide a benchmark against which the experimental results are compared. A close agreement between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the purity and the correct empirical and molecular formula of the synthesized compound.

While specific experimental data for this compound is not always published in all literature, the analysis of its derivatives consistently relies on this method for structural confirmation. For instance, in the synthesis of various derivatives of 2-chloro-N-substituted-acetamides, elemental analysis is a standard characterization technique to verify the successful incorporation of different substituents. researchgate.net

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 52.04 |

| Hydrogen | H | 4.91 |

| Chlorine | Cl | 19.20 |

| Nitrogen | N | 15.17 |

| Oxygen | O | 8.67 |

Theoretical and Computational Chemistry Investigations of 2 Chloro N Phenylacetohydrazide

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For 2-Chloro-N-phenylacetohydrazide, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy conformer as well as other low-energy isomers. This analysis provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller gap generally implies a more reactive molecule. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in the electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, often derived from Fukui functions, can also be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and assign experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. These calculated frequencies, when scaled appropriately, can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands.

Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These theoretical values are invaluable for confirming the structure of newly synthesized compounds and for assigning the signals in experimental NMR spectra.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. libretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents electron-deficient regions (positive potential), susceptible to nucleophilic attack. For this compound, the MEP surface would highlight the electrophilic and nucleophilic sites, providing a clear picture of its reactive behavior and potential for intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interactions. materialsciencejournal.org It provides a localized picture of the electron density in terms of bonds and lone pairs. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis would reveal important intramolecular charge transfer events and stabilizing interactions, such as those between lone pairs on oxygen and nitrogen atoms and antibonding orbitals of adjacent bonds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. ekb.egresearchgate.net Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex, while MD simulations provide insights into the dynamic behavior and stability of this complex over time. researchgate.net

The elucidation of binding modes involves identifying the specific orientation of the ligand within the protein's binding site and the key non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a Gibbs free energy (ΔG) or a dissociation constant (K_d), quantifies the strength of this interaction.

Recent research has identified the broader chloroacetohydrazide scaffold as a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in various cancers. nih.gov In such cases, the chloroacetyl group acts as an electrophilic warhead, forming a covalent bond with a nucleophilic residue in the enzyme's active site, typically a cysteine.

For this compound, a molecular docking study against a target like UCHL1 would likely predict a similar covalent interaction. The phenylhydrazide portion of the molecule would then be positioned within a binding pocket, where its orientation would be determined by non-covalent interactions with surrounding amino acid residues. The binding affinity and mode can be predicted using software like AutoDock or Schrödinger's Glide. ekb.egorientjchem.org The docking results would typically be presented in a table detailing the binding energy and the specific amino acid residues involved in the interaction.

Illustrative Molecular Docking Results for this compound with a Putative Protein Target

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Ubiquitin C-terminal Hydrolase L1 (UCHL1) | -7.5 (Hypothetical) | Cys90 | Covalent Bond |

| Trp178 | Pi-Pi Stacking | ||

| Ala160 | Hydrophobic | ||

| Asp176 | Hydrogen Bond |

Note: The data in this table is illustrative and based on the known reactivity of the chloroacetamide scaffold and general principles of molecular docking. Specific values would require a dedicated computational study.

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted binding pose over a period of time (e.g., 100 nanoseconds). researchgate.net These simulations provide valuable information on the flexibility of the ligand and the protein, the persistence of key interactions, and can be used to calculate binding free energies more accurately using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). researchgate.net

Saturation Transfer Difference (STD) NMR is a powerful experimental technique used to identify the binding epitope of a ligand, which is the part of the molecule in direct contact with the protein receptor. researchgate.net This method is particularly valuable for validating the binding poses predicted by molecular docking. researchgate.net

The STD NMR experiment relies on the transfer of magnetization from the protein to a bound ligand through the nuclear Overhauser effect (NOE). osti.gov By selectively saturating a region of the NMR spectrum where only protein signals appear and then subtracting this from a spectrum without saturation, a difference spectrum is obtained. This difference spectrum exclusively shows signals from the protons of the ligand that were in close proximity to the protein. researchgate.net The intensity of these signals is proportional to how close that part of the ligand was to the protein surface.

In the context of this compound, STD NMR could be used to confirm a binding mode predicted by docking. For instance, if docking predicts that the phenyl ring is buried deep within a hydrophobic pocket of the target protein, the protons on this ring would be expected to show strong signals in the STD NMR spectrum. Conversely, if the chloroacetyl group is more solvent-exposed after forming a covalent bond, its methylene (B1212753) protons might show weaker or no STD effect. By comparing the relative intensities of the signals for different protons in the molecule, a detailed map of its binding interface can be constructed. semanticscholar.org

Hypothetical STD NMR Results for this compound Bound to a Target Protein

| Proton Group on this compound | Expected Relative STD Intensity | Rationale based on Hypothetical Binding Mode |

| Phenyl Ring (ortho, meta, para protons) | Strong | The phenyl group is predicted to be buried in a hydrophobic pocket, leading to efficient saturation transfer. |

| Hydrazide N-H | Medium | May form a hydrogen bond within the active site, showing moderate proximity to the protein. |

| Methylene (-CH2-) | Weak to None | If this group is oriented towards the solvent after covalent bond formation, it would receive minimal saturation transfer. |

Note: This table presents a hypothetical outcome to illustrate how STD NMR data is interpreted. Actual results would depend on the specific protein-ligand complex.

The synergy between molecular docking, which provides a theoretical 3D model, and STD NMR, which offers experimental validation of the binding epitope, is a cornerstone of modern fragment-based drug discovery and lead optimization. orientjchem.orgresearchgate.net

Chemical Reactivity and Synthetic Applications of 2 Chloro N Phenylacetohydrazide and Its Derivatives

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom in 2-Chloro-N-phenylacetohydrazide is attached to a carbon atom adjacent to a carbonyl group, which enhances its reactivity towards nucleophiles through an SN2 mechanism. gacariyalur.ac.incsbsju.edu This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of various functionalities by displacing the chloride ion.

Amine Reactivity (e.g., formation of amino-substituted derivatives)

The reaction of this compound with primary and secondary amines leads to the formation of N-substituted aminoacetohydrazide derivatives. This nucleophilic substitution reaction typically proceeds by the attack of the amine's lone pair of electrons on the electrophilic carbon bearing the chlorine atom. gacariyalur.ac.inlibretexts.org For instance, the reaction with arylpiperazines in the presence of a base like potassium carbonate results in the corresponding 2-(4-arylpiperazin-1-yl)-N-phenylacetamides. bioline.org.br

These reactions are often carried out in polar aprotic solvents and may be facilitated by a base to neutralize the hydrogen chloride formed during the reaction. stackexchange.com The resulting amino-substituted hydrazides are themselves valuable intermediates for further synthetic transformations.

Cyclization Reactions for Heterocyclic Scaffolds (e.g., oxadiazoles, quinazolinones)

The reactivity of the chloro group, often in concert with the hydrazide functionality, is pivotal in the synthesis of various heterocyclic systems.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from derivatives of this compound. nih.gov For example, after substituting the chloro group, the resulting intermediate can undergo cyclization. One common method involves the reaction of an acid hydrazide with a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring. nih.gov While direct cyclization of this compound to an oxadiazole is not the primary route, its derivatives are key precursors. rjptonline.orgmdpi.com For instance, reaction with an appropriate reagent can lead to a diacylhydrazine, which is a direct precursor to 1,3,4-oxadiazoles upon cyclodehydration. mdpi.com

Quinazolinones: this compound derivatives are instrumental in building quinazolinone scaffolds. sapub.orgnih.gov For example, a common synthetic strategy involves the reaction of a 2-chloro-N-substituted-acetamide with a suitable precursor like 2-mercaptobenzimidazole (B194830) to form an intermediate which can then be cyclized to a quinazolinone derivative. nih.gov In some multi-step syntheses, the chloroacetyl group, which can be derived from reagents like chloroacetyl chloride, is introduced onto an anthranilic acid derivative. epstem.net This is then followed by reactions, such as treatment with hydrazine (B178648) hydrate, to form a hydrazide which can be further elaborated and cyclized to afford quinazolinone systems. sapub.orgepstem.net Microwave-assisted synthesis has also been shown to be an efficient method for preparing quinazolinone derivatives from related chloro-acetamide precursors. nih.gov

Role as a Synthetic Intermediate for Complex Molecules

The dual functionality of this compound makes it a highly valuable building block for the synthesis of more complex organic molecules.

Precursor in the Synthesis of Diverse Organic Compounds

As a bifunctional reagent, this compound can be used to synthesize a variety of compounds. The chloro group allows for the introduction of different substituents through nucleophilic substitution, while the hydrazide moiety can participate in condensation and cyclization reactions. This allows for the construction of diverse molecular frameworks, including various heterocyclic systems. core.ac.uk For example, it can be a precursor for synthesizing compounds containing pyrazole (B372694) or triazole rings. nih.gov

Reagent for Carbonyl Compound Derivatization in Organic Synthesis

Hydrazides, in general, are well-known derivatizing agents for carbonyl compounds such as aldehydes and ketones, forming stable hydrazones. epa.govnih.govresearchgate.net While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a more common reagent for this purpose, this compound can, in principle, react with carbonyls via its terminal -NH2 group to form the corresponding hydrazones. epa.govnih.gov This reaction is a condensation reaction where a molecule of water is eliminated. The resulting hydrazones can be useful for the characterization and purification of carbonyl compounds.

Utility in Derivatization for Enhanced Mass Spectrometry Analysis

In mass spectrometry, derivatization is often employed to improve the ionization efficiency and fragmentation characteristics of analytes. Hydrazine-containing reagents are used to derivatize carbonyl compounds to enhance their detection by mass spectrometry. nih.gov The introduction of a phenyl group and a chloro atom from this compound could potentially influence the fragmentation pattern of the resulting hydrazone in a predictable manner, aiding in structural elucidation. nih.gov While specific applications of this compound for this purpose are not extensively documented in the provided results, the general principle of using hydrazides for derivatization in mass spectrometry is well-established. nih.gov

Structure Activity Relationship Sar Studies and Biological Target Engagement

General Principles of Hydrazide and Hydrazone Structure-Activity Relationships

The hydrazide-hydrazone scaffold, characterized by the -C(=O)NHN=CH- linkage, is a privileged structure in medicinal chemistry, known to be present in numerous bioactive molecules. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The pharmacological versatility of this class is attributed to several key structural features. The hydrazone moiety (-NHN=CH-) is crucial for biological activity and can participate in keto-enol tautomerism. nih.govscielo.br

Antiviral Activity: Focus on Ebola Virus Entry Inhibition

Recent research has identified N'-phenylacetohydrazide derivatives, including the 2-Chloro-N-phenylacetohydrazide scaffold, as potent inhibitors of Ebola virus (EBOV) entry. bvsalud.orgscielo.br The Ebola virus glycoprotein (GP) is essential for the early stages of infection, including binding to the host cell and fusing the viral and host membranes, making it a prime target for antiviral drug development. mdpi.comresearchgate.net Compounds based on the N'-phenylacetohydrazide structure have been shown to effectively block this entry process, demonstrating potential as a therapeutic strategy against EBOV infection. bvsalud.orgscielo.br

Structure-activity relationship studies have demonstrated that variations in the lateral chain attached to the core N'-phenylacetohydrazide scaffold have a profound impact on antiviral potency. scielo.br By synthesizing and testing a series of derivatives with different lateral substituents, researchers have been able to probe the chemical space required for optimal activity.

A systematic exploration of the lateral chain, incorporating various lengths and functional groups, revealed that certain substituents are privileged for anti-EBOV activity. scielo.br For example, derivatives featuring specific amine-containing chains, such as those with piperazine (B1678402) or morpholine rings, showed significant potency. scielo.br The N',N'-diphenyl derivative 10 and the N'-benzyl-N'-phenyl derivative 30 , which bear a 4-(dimethylamino)piperidin-1-yl)acetyl lateral chain, exhibited potent antiviral activity with EC₅₀ values of 3.13 µM and 1.05 µM, respectively. bvsalud.orgscielo.br This confirms the importance of this specific substituent for activity. scielo.br Conversely, modifications to the lateral chain, such as the introduction of different substituents on the piperazine ring or altering the linker length, led to a range of potencies, highlighting the sensitivity of the antiviral activity to the chemical nature of this chain. scielo.br

Table 1: Antiviral Activity of Selected N'-Phenylacetohydrazide Derivatives with Lateral Chain Variations against EBOV-GP-Pseudotype Virus

| Compound | Scaffold | Lateral Chain (R) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 10 | N',N'-diphenyl | 4-(dimethylamino)piperidin-1-yl | 3.13 | >100 | >32 |

| 11 | N',N'-diphenyl | 4-methylpiperazin-1-yl | 0.30 | >100 | >333 |

| 13 | N',N'-diphenyl | morpholino | 2.70 | >100 | >37 |

| 30 | N'-benzyl-N'-phenyl | 4-(dimethylamino)piperidin-1-yl | 1.05 | 17.02 | 16 |

| 33 | N'-benzyl-N'-phenyl | 4-methylpiperazin-1-yl | >100 | >100 | - |

Data sourced from the Journal of Medicinal Chemistry, 2023. bvsalud.orgscielo.br

The central scaffold of the molecule is another critical determinant of antiviral activity. To enhance chemical diversity and understand the structural requirements for EBOV inhibition, researchers compared N',N'-diphenylacetohydrazide derivatives with N'-benzyl-N'-phenylacetohydrazide derivatives. scielo.br

This modification, which increases the conformational freedom of the molecule compared to more rigid structures like carbazoles, proved to be a successful strategy for improving potency and selectivity. bvsalud.org In general, the N',N'-diphenyl derivatives tended to show better selectivity indices compared to their N'-benzyl-N'-phenyl counterparts. For instance, while compound 30 (N'-benzyl-N'-phenyl) was highly potent (EC₅₀ = 1.05 µM), its selectivity index was modest (SI = 16). scielo.br In contrast, several N',N'-diphenyl derivatives, such as compound 11 (EC₅₀ = 0.30 µM), maintained high potency while exhibiting a much-improved selectivity index (SI >333). scielo.br This suggests that while both scaffolds can accommodate the necessary pharmacophore for antiviral activity, the diphenyl unit may offer a better balance of potency and cellular toxicity.

The hydrazide linker is an essential component for the anti-EBOV activity of this class of compounds. Its structural and electronic properties are critical for proper orientation and interaction with the biological target. To investigate its importance, alternative linkers were explored. bvsalud.org

In one study, the hydrazide group was replaced by an acetamide (B32628) linker to create a series of N,N-diphenylacetamide derivatives. bvsalud.org Despite carrying the same "privileged" lateral chains that conferred high potency in the hydrazide series, these acetamide analogs were found to be completely inactive against the Ebola virus. bvsalud.org This finding strongly underscores the indispensable role of the hydrazide moiety. The specific arrangement of hydrogen bond donors and acceptors and the conformational properties endowed by the hydrazide linker are crucial for the antiviral mechanism, and even a seemingly conservative change to an acetamide is not tolerated. bvsalud.org

The mechanism of action for N'-phenylacetohydrazide derivatives has been elucidated as the inhibition of viral entry into host cells. bvsalud.org Initial screening and SAR studies were conducted using surrogate virus models, specifically viral pseudotypes expressing the EBOV glycoprotein (EBOV-GP) on their surface. bvsalud.orgscielo.br These pseudotype systems, often based on HIV (Human Immunodeficiency Virus) or VSV (Vesicular Stomatitis Virus), allow for the study of viral entry in a lower biosafety level (BSL-2) environment, as opposed to the BSL-4 facilities required for work with the live Ebola virus. bvsalud.orgmdpi.comresearchgate.net

The Ebola virus enters host cells through a process that involves the binding of its glycoprotein, GP, to the host's Niemann-Pick C1 (NPC1) protein in the endosome. bvsalud.org The N'-phenylacetohydrazide derivatives are proposed to inhibit this crucial interaction. scielo.br Evidence suggests these small molecules act as allosteric inhibitors, binding to a hydrophobic pocket at the interface of the GP1 and GP2 subunits of the viral glycoprotein. bvsalud.orgscielo.br This binding event is thought to prevent the conformational changes in GP that are necessary for it to interact with NPC1, thereby blocking the fusion of the viral and endosomal membranes and halting the infection process before the viral genome can be released into the cytoplasm. scielo.br

Antimicrobial and Antifungal Activity

While specific studies focusing solely on the antimicrobial or antifungal properties of this compound are not widely reported in the surveyed literature, the general class of chloro-substituted hydrazides has shown promise. For example, a series of benzylidene hydrazides, including 2-chloro-substituted analogs, were tested against various bacteria and fungi, demonstrating that these compounds can be effective antimicrobial agents. nih.gov The mechanism of action for related compounds has been shown to vary, but often involves the inhibition of essential microbial enzymes. scielo.br The fungicidal and bactericidal properties of hydrazide derivatives are typically concentration-dependent, and their development represents a continuing area of interest in the search for new antimicrobial agents. nih.gov

Relationship Between Substituents and Antifungal Efficacy against Specific Strains (e.g., Candida spp., Fusarium oxysporum)

The antifungal potential of 2-chloro-N-phenylacetamide, a related compound, has been evaluated against various fungal strains, demonstrating significant inhibitory effects. Studies have shown its efficacy against fluconazole-resistant Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values generally ranging from 128 to 256 µg/mL. nih.govnih.govnih.gov For Candida tropicalis and Candida parapsilosis, MIC values for 2-chloro-N-phenylacetamide were observed between 16 and 256 μg/ml. slideshare.net

Against strains of Aspergillus flavus, 2-chloro-N-phenylacetamide has exhibited MIC values between 16 and 256 μg/mL. researchgate.netmdpi.com While specific SAR studies on substituted derivatives of this compound against Fusarium oxysporum are not extensively detailed in the available literature, research on other fungicides has shown that compounds like epoxiconazole are highly effective, indicating that structural features play a crucial role in antifungal potency against this plant pathogen. dntb.gov.ua

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1024 |

| Candida tropicalis | 16 - 256 | Not Reported |

| Aspergillus flavus | 16 - 256 | 32 - 512 |

Inhibition and Disruption of Fungal Biofilm Formation

A significant attribute of 2-chloro-N-phenylacetamide is its pronounced activity against fungal biofilms, a critical factor in persistent infections. The compound has been shown to inhibit biofilm formation by C. albicans and C. parapsilosis by up to 92% and disrupt preformed biofilms by up to 87%. nih.govnih.govnih.govnih.gov This antibiofilm activity is concentration-dependent, with even sub-inhibitory concentrations demonstrating a significant reduction in biofilm formation. nih.govnih.gov Against C. tropicalis and C. parapsilosis, 2-chloro-N-phenylacetamide effectively inhibited in vitro biofilm formation and reduced the biomass of mature biofilms. slideshare.net

| Fungal Species | Inhibition of Biofilm Formation | Disruption of Preformed Biofilm |

|---|---|---|

| Candida albicans | Up to 92% | Up to 87% |

| Candida parapsilosis | Up to 92% | Up to 87% |

| Candida tropicalis | Significant inhibition | Significant reduction in biomass |

Mechanisms of Antifungal Action (e.g., non-ergosterol binding, non-cell wall damage pathways)

Investigations into the mechanism of antifungal action of 2-chloro-N-phenylacetamide have revealed that it does not operate through the conventional pathways of ergosterol (B1671047) binding in the cell membrane or by causing damage to the fungal cell wall. nih.govnih.govnih.govnih.gov This suggests a novel mode of action that could be advantageous in overcoming resistance to existing antifungal agents that target these traditional pathways. One study proposed that the antifungal activity against C. tropicalis and C. parapsilosis may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). slideshare.net Another study on its effect against Aspergillus flavus suggested that its mechanism might involve binding to ergosterol on the fungal plasma membrane and possibly inhibiting DNA synthesis through the inhibition of thymidylate synthase. researchgate.netmdpi.com

Anti-inflammatory Activity

Correlation of Structural Features with Anti-inflammatory Potency

While specific studies on the anti-inflammatory activity of this compound are limited, research on related hydrazide and hydrazone derivatives has provided insights into the structural requirements for anti-inflammatory potency. The development of hydrazone derivatives with specific functional groups, such as nitro, halogens, and methyl or chloro substitutions on the aromatic ring, has been shown to enhance anti-inflammatory activity. nih.gov For instance, N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives and substituted-N-[(1E)-substituted phenylmethylidene] benzohydrazides have demonstrated significant anti-inflammatory effects, with the potency being influenced by the nature and position of substituents on the phenyl ring. nih.gov

Proposed Molecular Interactions (e.g., COX inhibition, Ca2+ scavenger mechanism)

The anti-inflammatory action of many hydrazone derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.gov The hydrazone moiety is considered a pharmacophore for COX inhibition. nih.gov While direct evidence for this compound as a COX inhibitor is not available, the structural similarities to other known anti-inflammatory hydrazones suggest this as a plausible mechanism. The concept of a Ca2+ scavenger mechanism has been associated with some anti-inflammatory compounds, but its relevance to this compound has not been established in the reviewed literature.

Other Reported Biological Activities and Preliminary SAR Trends (e.g., antitubercular, anticancer, anticonvulsant, antidepressant, analgesic)

Derivatives of this compound and related structures have shown a variety of other biological activities.

Antitubercular Activity : Carboxamide derivatives have been investigated as antitubercular agents, with SAR studies indicating that substitutions on the phenyl ring, such as iodine, can be crucial for activity. nih.gov

Anticancer Activity : Phenylacetamide derivatives have been identified as potential anticancer agents. nih.gov SAR studies on some acridine-based N-acylhydrazone derivatives suggest that electron-withdrawing groups like chloro, nitro, and fluoro groups on the phenyl ring enhance anticancer activity. mdpi.com

Anticonvulsant Activity : The anticonvulsant properties of various hydrazone and acetamide derivatives have been reported. For phenylmethylenehydantoins, substitutions with alkyl, halogeno, and trifluoromethyl groups on the phenyl ring were found to confer good anticonvulsant activity. nih.gov The acetamide moiety is also considered to contribute to anticonvulsant effects. nih.gov

Antidepressant Activity : Phenylacetamide derivatives have been synthesized and evaluated for antidepressant activity, with some compounds showing significant potential. nih.gov

Analgesic Activity : Hydrazide and hydrazone derivatives have been synthesized and evaluated for their analgesic properties, with many showing significant activity in preclinical models. nih.govnih.gov The presence of different substituents on the aromatic rings can influence the analgesic potency.

| Biological Activity | Key Structural Features/SAR Trends |

|---|---|

| Antitubercular | Substitution on the phenyl ring (e.g., iodine) is important for activity in related carboxamides. nih.gov |

| Anticancer | Electron-withdrawing groups (e.g., -Cl, -NO2, -F) on the phenyl ring of related hydrazones enhance activity. mdpi.com |

| Anticonvulsant | Alkyl, halogeno, and trifluoromethyl substitutions on the phenyl ring of related hydantoins are favorable. nih.gov The acetamide moiety contributes to activity. nih.gov |

| Antidepressant | Phenylacetamide scaffold shows potential. nih.gov |

| Analgesic | Hydrazide and hydrazone moieties are key, with aromatic substitutions influencing potency. |

Influence of Aryl Moieties and Heterocyclic Systems

The exploration of structure-activity relationships (SAR) for analogs of this compound reveals significant insights into how modifications of the aryl moieties and the introduction of various heterocyclic systems influence their biological target engagement. Research into related hydrazide and hydrazone derivatives has demonstrated that the nature and position of substituents on the phenyl ring, as well as the type of heterocyclic ring incorporated, can dramatically alter the biological activity of these compounds.

The fundamental structure of this compound presents several opportunities for chemical modification to enhance biological activity. The N-phenyl ring is a key site for substitution, where the addition of different functional groups can impact the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, affect how the molecule interacts with its biological targets. Similarly, replacing the phenyl ring with or attaching various heterocyclic systems introduces new pharmacophoric features that can lead to improved potency and selectivity.

Studies on a variety of hydrazide derivatives have consistently shown that substituents on the phenyl ring play a crucial role in their biological effects. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electronic environment of the entire molecule, which can be critical for binding to a specific receptor or enzyme. The position of these substituents (ortho, meta, or para) also has a significant impact on the molecule's conformation and its ability to fit into a binding pocket.

The incorporation of heterocyclic rings in place of or in addition to the aryl moiety has been a fruitful strategy in medicinal chemistry to develop novel therapeutic agents. Heterocycles can introduce heteroatoms that can act as hydrogen bond donors or acceptors, which are often crucial for molecular recognition at the biological target. Furthermore, the diverse range of available heterocyclic systems allows for fine-tuning of the physicochemical properties of the parent compound to optimize its pharmacokinetic and pharmacodynamic profile.

A systematic review of hydrazide derivatives indicates that groups substituted on the phenyl ring influence the physicochemical properties and thus contribute to the biological activity hygeiajournal.com. The antioxidant activity of hydrazino-thiazole derivatives, for example, is influenced by both the thiazole ring and the aryl ring researchgate.net. In the context of antifungal agents, initial structure-activity relationships have been established for N'-phenylhydrazides, highlighting the importance of the substitution pattern on the phenyl ring mdpi.com.

Research on other classes of compounds also underscores the importance of aryl substitutions. For instance, in a series of PPARγ-targeted antidiabetics, substitutions at specific positions of a benzene ring were associated with higher transcriptional activity nih.gov. This principle of optimizing activity through aryl substitution is a cornerstone of medicinal chemistry and is directly applicable to the design of novel this compound analogs.

The following tables summarize the influence of various aryl and heterocyclic substitutions on the biological activity of compounds structurally related to this compound, based on findings from the scientific literature.

Table 1: Influence of Aryl Substituents on Biological Activity of Hydrazide Derivatives

| Substituent on Phenyl Ring | Position | Observed Biological Activity | Reference Compound Class |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Para | Enhanced antifungal activity | N'-phenylhydrazides |

| Electron-donating groups (e.g., -OCH3, -CH3) | Para | Varied; can increase or decrease activity depending on the target | N'-phenylhydrazides |

| Halogens (e.g., -Br) | Para | Higher transcriptional potency for PPARγ | Benzenesulfonamide analogs |

Table 2: Influence of Heterocyclic Systems on Biological Activity of Hydrazide Analogs

| Heterocyclic System | Point of Attachment/Replacement | Observed Biological Activity | Reference Compound Class |

|---|---|---|---|

| Thiazole | Attached to the hydrazide core | Contributes to antioxidant activity | Hydrazino-thiazoles |

| Quinoxaline | Core structure to which the acetohydrazide is attached | Antitubercular, antibacterial, and antifungal activities | Quinoxaline derivatives |

| Pyrazole (B372694) | Part of the core hydrazide structure | Anticonvulsant activity | Pyrazolyl-methylene hydrazides |

Detailed research findings indicate that for a series of N'-phenylhydrazides evaluated for antifungal activity, compounds with electron-withdrawing substituents on the phenyl ring generally exhibited better activity against Candida albicans mdpi.com. This suggests that for this compound, further substitution on the N-phenyl ring with electron-withdrawing groups could be a promising strategy to enhance its potential antifungal properties.

In another study focusing on quinoxaline derivatives bearing an acetohydrazide side chain, the nature of the substituent on the terminal phenyl ring of the hydrazone moiety was critical for antitubercular and antimicrobial activities researchgate.net. This highlights that even distal modifications to the core structure can have a profound impact on biological activity. The synthesis and evaluation of various N-substituted chloroacetamide derivatives have also shown that both aliphatic and aromatic amines can be used to generate compounds with significant antibacterial and antifungal activity ijpsr.info.

The collective evidence from studies on structurally related compounds strongly supports the notion that the biological target engagement of this compound can be significantly modulated by strategic modifications of its aryl moiety and the incorporation of diverse heterocyclic systems. These modifications offer a versatile platform for the development of new derivatives with potentially enhanced and more selective biological activities.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Hydrazide Chemistry

While dedicated research on 2-Chloro-N-phenylacetohydrazide is sparse, the existing body of literature on related N'-phenylacetohydrazide and 2-chloro-N-phenylacetamide derivatives provides a foundational understanding of its potential contributions. The primary role of this compound in synthetic chemistry is as a versatile precursor for the generation of more complex molecules. The presence of a reactive chloroacetyl group makes it an ideal starting material for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of extensive compound libraries. nih.gov

Research on analogous structures has revealed significant biological activities. For instance, a series of N'-benzyl-N'-phenylacetohydrazide derivatives, which share the core phenylacetohydrazide structure, have been identified as potent inhibitors of Ebola virus entry. acs.org In these studies, the hydrazide core was crucial for the molecule's antiviral activity. Similarly, the precursor molecule, 2-chloro-N-phenylacetamide, has demonstrated notable antifungal activity against various strains, including fluconazole-resistant Candida species and Aspergillus flavus. scielo.brscielo.br The mechanism of action for the antifungal properties is thought to involve binding to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br These findings underscore the inherent biological potential of the chloro-acetamide and phenylhydrazide moieties, suggesting that their combination in this compound creates a scaffold ripe for therapeutic exploration.

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the lack of comprehensive studies focused specifically on this compound. Its existence is confirmed in chemical databases with CAS number 22940-21-2, but there is a dearth of published research on its synthesis, characterization, and biological evaluation. matrix-fine-chemicals.com The vast majority of available data pertains to its precursors or its subsequent derivatives, leaving the intrinsic properties of the parent compound largely uninvestigated.

Consequently, several research avenues remain unexplored:

Intrinsic Biological Activity: The baseline biological activity of this compound against a broad panel of bacterial, fungal, viral, and cancer cell lines has not been systematically evaluated.

Toxicological Profile: There is no available data on the cytotoxicity or general toxicological profile of the compound, which is a critical prerequisite for any therapeutic development.

Physicochemical Properties: A detailed characterization of its physicochemical properties, such as solubility, stability, and lipophilicity, is necessary for understanding its pharmacokinetic potential.

Reaction Kinetics and Mechanisms: While it is used as a synthetic intermediate, detailed studies on the kinetics and mechanisms of its reactions are lacking, which could aid in optimizing the synthesis of its derivatives.

Prospective Development of Novel Derivatization Strategies

The synthetic utility of this compound lies in the reactivity of its chloroacetyl group. Future research should focus on developing novel derivatization strategies to create diverse chemical libraries for biological screening.

One promising approach involves the reaction of this compound with various amines, thiols, and other nucleophiles to generate a wide array of substituted acetamide (B32628) derivatives. This strategy has been successfully employed in the development of the aforementioned Ebola virus inhibitors, where different amine-containing side chains were introduced to modulate antiviral activity and pharmacokinetic properties. acs.org

Another strategy is the condensation of the hydrazide moiety with a variety of aldehydes and ketones to form hydrazone derivatives. nih.gov Hydrazones are well-known for their broad biological activities, and this approach would introduce another layer of structural diversity. hygeiajournal.com The combination of these two strategies—modification at both the chloroacetyl and hydrazide ends of the molecule—could generate a vast and unique chemical space for drug discovery.

| Derivatization Strategy | Reagents | Potential Compound Class |

| Nucleophilic Substitution | Various primary and secondary amines, thiols, alcohols | Substituted N-phenylacetohydrazides |

| Hydrazone Formation | Aromatic and aliphatic aldehydes and ketones | Hydrazones of this compound |

| Cyclization Reactions | Bifunctional reagents | Heterocyclic compounds containing the phenylhydrazide motif |

Integration of Advanced Computational and Experimental Methodologies

To accelerate the exploration of this compound and its derivatives, a synergistic approach integrating computational and experimental methods is essential. In silico techniques can provide valuable insights and guide experimental work, saving time and resources.

Computational approaches should include:

Molecular Docking: To predict the binding modes and affinities of novel derivatives with specific biological targets, such as viral proteins or fungal enzymes. orientjchem.orgresearchgate.net This can help in prioritizing compounds for synthesis and biological testing.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with favorable drug-like properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build models that correlate the chemical structures of derivatives with their biological activities, aiding in the design of more potent compounds.

These computational predictions must be validated through rigorous experimental work, including chemical synthesis, spectroscopic characterization, and comprehensive biological evaluation. This iterative cycle of computational design and experimental validation is a cornerstone of modern drug discovery. researchgate.net

Outlook for Rational Design of Bioactive Hydrazide Compounds

The rational design of new bioactive compounds based on the this compound scaffold holds considerable promise. By leveraging the knowledge gained from related structures and employing advanced design strategies, it is possible to create novel molecules with tailored biological activities.

A key aspect of this rational design will be the strategic selection of functional groups to be introduced through derivatization. For example, based on the success of the Ebola virus inhibitors, incorporating piperidine (B6355638) or piperazine (B1678402) moieties could be a fruitful avenue for developing new antiviral agents. nih.govacs.org For antifungal applications, modifications aimed at enhancing interaction with the fungal cell membrane or specific enzymes would be a logical starting point. scielo.br

The concept of "scaffold hopping," where the core structure is maintained while peripheral groups are altered, can be effectively applied. nih.gov Furthermore, the creation of hybrid molecules, where the this compound scaffold is combined with other known pharmacophores, could lead to compounds with dual mechanisms of action or improved potency. The ultimate goal is to move beyond serendipitous discovery and towards a more directed and efficient process of creating novel, effective, and safe therapeutic agents based on this versatile chemical framework. researchgate.netej-chem.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-N-phenylacetohydrazide, and what experimental conditions optimize yield?